molecular formula C23H27N5O4 B2801941 N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902932-13-2

N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B2801941
CAS No.: 902932-13-2
M. Wt: 437.5
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Description

N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic heterocyclic compound featuring a triazolo[4,3-a]quinazolin core fused with a triazole ring and a quinazolinone moiety. The molecule is substituted at the 1-position with a propanamide chain bearing a furan-2-ylmethyl group and at the 4-position with a 3-(propan-2-yloxy)propyl side chain. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors influenced by heterocyclic systems .

The triazoloquinazolin scaffold is known for its bioactivity in modulating kinases and nucleotide-binding proteins, while the furan and ether linkages enhance solubility and influence intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-16(2)31-14-6-12-27-22(30)18-8-3-4-9-19(18)28-20(25-26-23(27)28)10-11-21(29)24-15-17-7-5-13-32-17/h3-5,7-9,13,16H,6,10-12,14-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLBTLNUHPZINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a furan moiety and a triazole ring, which are known to contribute to various biological activities. Its structure can be summarized as follows:

C19H23N5O3\text{C}_{19}\text{H}_{23}\text{N}_5\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent modifications to introduce the furan and propanamide groups. Key synthetic routes have been documented in various studies, highlighting the importance of reaction conditions and catalysts used in the process .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that this compound may possess similar properties .

Table 1: Antimicrobial Activity Comparison

CompoundActivity AgainstMethod Used
N-[(furan-2-yl)methyl]-...Staphylococcus aureusDisk diffusion method
N-(substituted triazole)E. coliBroth microdilution
Nitroimidazole derivativesVarious pathogensZone of inhibition

Anticancer Activity

Preliminary studies suggest that compounds containing triazole and quinazoline moieties may exhibit anticancer properties. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression. Specific studies have reported on the cytotoxic effects of similar compounds against cancer cell lines .

Case Studies

Several case studies have explored the biological activity of compounds with structural similarities to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that a related triazole compound inhibited growth in MRSA strains with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL .
  • Anticancer Research : In vitro tests showed that a quinazoline derivative caused significant apoptosis in human cancer cells at concentrations as low as 10 µM .

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes involved in nucleic acid synthesis.
  • Disruption of Membrane Integrity : Some derivatives have been shown to disrupt bacterial membranes leading to cell lysis.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of triazole and quinazoline compounds exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against resistant strains due to its unique pharmacophore .

Anticancer Potential

The quinazoline scaffold is well-known for its anticancer properties. Compounds with similar structures have been reported to exhibit:

  • Cytotoxicity against cancer cell lines : Preliminary studies suggest that N-[(furan-2-yl)methyl]-3-{5-oxo... may induce apoptosis in various cancer cell lines, although specific data on this compound remains limited .

Other Therapeutic Applications

The diverse functional groups present in this compound suggest potential applications in:

  • Anti-inflammatory treatments : Compounds containing quinazoline and triazole rings have been explored for their anti-inflammatory properties.
  • Antiviral activity : Some derivatives have shown promise against viral infections, particularly those affecting the respiratory system.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing related triazole compounds demonstrated the effectiveness of specific reaction conditions in achieving high yields and purity. The synthesized compounds were characterized using spectroscopic methods (NMR, IR) to confirm their structures .

Case Study 2: Antimicrobial Screening

In another study, a series of triazole derivatives were screened for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features to N-[(furan-2-yl)methyl]-3-{5-oxo... exhibited significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities within the molecule are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsReagentsOutcomeReferences
Amide Hydrolysis Acidic (HCl, H₂SO₄) or Basic (NaOH)Aqueous HCl/NaOH, refluxCleavage of the propanamide group to yield carboxylic acid derivatives.
Ether Cleavage Strong acids (HBr/HOAc)48% HBr in acetic acidCleavage of the isopropyloxypropyl chain to form alcohols or alkyl bromides.
  • The amide group hydrolyzes to produce 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]triazoloquinazolin-1-yl}propanoic acid , while the ether linkage can yield 3-bromopropyl derivatives under harsh conditions.

Nucleophilic Substitution

The triazoloquinazoline core and furan methyl group participate in substitution reactions.

Reaction TypeConditionsReagentsOutcomeReferences
Aromatic Substitution Electrophilic agentsHNO₃/H₂SO₄, Cl₂/FeCl₃Nitration or chlorination at electron-rich positions of the quinazoline ring.
Alkylation Polar aprotic solventsAlkyl halides, K₂CO₃Substitution at the furan-methyl nitrogen to form quaternary ammonium salts.
  • Nitration occurs preferentially at the C7 position of the quinazoline ring due to electronic and steric factors.

Oxidation and Reduction

The furan ring and tertiary amines undergo redox transformations.

Reaction TypeConditionsReagentsOutcomeReferences
Furan Oxidation Oxidizing agentsm-CPBA, O₃Conversion of furan to γ-lactone or maleic anhydride derivatives.
Amine Reduction Catalytic hydrogenationH₂, Pd/CReduction of tertiary amines to secondary amines (limited applicability).
  • Ozonolysis of the furan ring generates dicarbonyl intermediates , which can be further functionalized .

Cyclization and Ring-Opening Reactions

The triazole and quinazoline moieties enable complex ring transformations.

Reaction TypeConditionsReagentsOutcomeReferences
Triazole Ring-Opening Thermal/acidic conditionsH₂O, H⁺Ring cleavage to form amidine derivatives or linear intermediates.
Quinazoline Cyclization Reflux in DMFK₂CO₃, alkyl halidesFormation of fused polycyclic structures via intramolecular coupling.

Synthetic Routes and Key Intermediates

The compound is synthesized via multi-step protocols, as evidenced by literature:

  • Triazoloquinazoline Core Formation :

    • Cyclocondensation of 4-hydrazinoquinazolin-5-one with 3-(propan-2-yloxy)propyl carbonyl chloride under basic conditions.

  • Side-Chain Introduction :

    • Coupling of the triazoloquinazoline intermediate with N-[(furan-2-yl)methyl]propanamide via EDC/HOBt-mediated amidation.

StepKey IntermediateYield (%)Purity (HPLC)References
14-[3-(propan-2-yloxy)propyl]triazoloquinazolin-5-one62>95%
2Final compound4898%

Stability Under Physiological Conditions

Studies indicate moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 6.2 hours due to gradual hydrolysis of the amide bond.

Comparison with Similar Compounds

Research Findings and Implications

  • Synergistic Effects : Hybridization of furan and triazoloquinazolin moieties may yield dual-action mechanisms (e.g., antioxidant + kinase inhibition), as seen in structurally related natural products .

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